molecular formula C15H16N2O3S B2647325 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide CAS No. 663164-30-5

4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2647325
CAS RN: 663164-30-5
M. Wt: 304.36
InChI Key: GBMTULKWNLUJKP-UHFFFAOYSA-N
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Description

4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide, also known as MSB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes. 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in pH regulation and ion transport. 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has also been found to inhibit the activity of histone deacetylases, enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and modulate neurotransmitter release. 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in scientific research. It is also relatively easy to synthesize and purify. However, there are also some limitations to the use of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has some toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide. One area of interest is the development of new drugs based on 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide. 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been used as a lead compound for the development of new drugs, and there is potential for further optimization of its structure to improve its efficacy and reduce its toxicity. Another area of interest is the study of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide's effects on other enzymes and cellular processes. 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been found to inhibit carbonic anhydrase and histone deacetylases, but there may be other targets that have not yet been identified. Finally, there is potential for the use of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide in combination with other compounds for synergistic effects. 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been studied in combination with other drugs for its potential in cancer treatment, and there may be other combinations that have not yet been explored.

Synthesis Methods

The synthesis of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide involves the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-methylphenyl magnesium bromide to form the final product, 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide. The synthesis of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been well-documented in the literature and has been optimized for high yield and purity.

Scientific Research Applications

4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-3-9-14(10-4-11)21(19,20)17(2)13-7-5-12(6-8-13)15(16)18/h3-10H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMTULKWNLUJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide

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